molecular formula C14H17BF2O2 B13636652 2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13636652
M. Wt: 266.09 g/mol
InChI Key: AZHIQKVRUMEFEN-CMDGGOBGSA-N
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Description

2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural properties and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds, a common motif in pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 80°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in the field of organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features that enhance its reactivity in cross-coupling reactions. The presence of the difluorostyryl group provides electronic properties that can influence the reaction outcomes, making it a valuable compound in the synthesis of complex organic molecules .

Properties

Molecular Formula

C14H17BF2O2

Molecular Weight

266.09 g/mol

IUPAC Name

2-[(E)-2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)9-8-10-6-5-7-11(16)12(10)17/h5-9H,1-4H3/b9-8+

InChI Key

AZHIQKVRUMEFEN-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)F)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)F)F

Origin of Product

United States

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